5-(2-Oxopropyl)isoxazol-3(2H)-one
Description
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
5-(2-oxopropyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H7NO3/c1-4(8)2-5-3-6(9)7-10-5/h3H,2H2,1H3,(H,7,9) |
InChI Key |
FOUZHPUBLCJVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=O)NO1 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Nitrile Oxides with Alkynes
A widely used method for synthesizing 3,5-disubstituted isoxazoles such as 5-(2-Oxopropyl)isoxazol-3(2H)-one involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes. For example, Hansen et al. (2005) developed a regioselective one-pot copper(I)-catalyzed procedure that efficiently yields 3,5-disubstituted isoxazoles by reacting nitrile oxides generated from aldoximes with terminal alkynes.
In this context, the 2-oxopropyl substituent can be introduced by using an alkyne bearing the 2-oxopropyl group or by employing a suitable aldehyde precursor in the nitrile oxide generation step.
Tosyl Alcohol-Catalyzed Cyclization
Raji Reddy et al. (2012) reported a method involving p-tosylalcohol-catalyzed reaction between propargylic alcohols and N-protected hydroxylamines, followed by tetrabutylammonium fluoride-mediated detosylation and 5-endo-dig cyclization to form isoxazoles. This approach allows for the introduction of various substituents, including oxopropyl groups, by selecting appropriate propargylic alcohols.
Deep Eutectic Solvent (DES)-Mediated One-Pot Synthesis
Perez and Ramón (2015) described an environmentally benign one-pot three-component synthesis of 3,5-disubstituted isoxazoles using aldehydes, alkynes, and hydroxylamine in choline chloride:urea deep eutectic solvent. This green chemistry approach can be adapted for the preparation of 5-(2-Oxopropyl)isoxazol-3(2H)-one by using 2-oxopropyl-containing aldehydes and terminal alkynes.
Hydroxy(tosyloxy)iodobenzene (HTIB)-Mediated Nitrile Oxide Generation
Jadhav et al. (2013) synthesized highly pure 3,5-disubstituted isoxazoles by converting aldoximes to nitrile oxides using hydroxy(tosyloxy)iodobenzene, followed by cycloaddition with alkynes. HTIB is a stable reagent that facilitates mild reaction conditions and high yields, suitable for synthesizing 5-(2-Oxopropyl)isoxazol-3(2H)-one when appropriate starting materials are employed.
Metal-Free and Ultrasound-Assisted Methods
Huang et al. (2014) developed an ultrasound-assisted, catalyst-free method for synthesizing 3-alkyl-5-aryl isoxazoles, offering mild conditions, shorter reaction times, and high yields. This method can be adapted for 5-(2-Oxopropyl)isoxazol-3(2H)-one by using suitable alkynes and hydroxylamine derivatives.
Base-Catalyzed Condensation Using Nitro Compounds
Trogu et al. (2012) introduced a base-catalyzed condensation of nitroacetic esters with dipolarophiles in aqueous media to prepare 3,5-disubstituted isoxazoles without the need for organic solvents. This method is efficient and environmentally friendly, and can be tailored for 5-(2-Oxopropyl)isoxazol-3(2H)-one synthesis by selecting appropriate nitro precursors.
Representative Data Table of Preparation Methods
Detailed Research Outcomes and Observations
Regioselectivity: The copper(I)-catalyzed and HTIB-mediated methods provide excellent regioselectivity for 3,5-disubstituted isoxazoles, crucial for obtaining the correct substitution pattern in 5-(2-Oxopropyl)isoxazol-3(2H)-one.
Environmental Impact: The use of deep eutectic solvents and aqueous base-catalyzed methods aligns with green chemistry principles, reducing hazardous waste and improving sustainability.
Reaction Conditions: Ultrasound-assisted and metal-free methods allow for milder reaction conditions, reducing energy consumption and simplifying work-up procedures.
Yield and Purity: Most methods report high yields (60-92%) with good to excellent purity, suitable for further synthetic applications or biological testing.
Versatility: The synthetic strategies are adaptable to various substituents, enabling the introduction of the 2-oxopropyl group at the 5-position through the choice of starting materials such as aldehydes, propargylic alcohols, or nitro derivatives.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxopropyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
5-(2-Oxopropyl)isoxazol-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Oxopropyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological and physicochemical properties of isoxazol-3(2H)-one derivatives are heavily influenced by substituents at position 4. Below is a comparative analysis:
*Calculated based on analogous compounds.
Key Observations :
Physicochemical Properties
- Solubility: Alkyl derivatives (e.g., 13g) are less water-soluble than polar analogs like 5-(aminomethyl)isoxazolones.
- Stability : Benzo-fused derivatives () demonstrate higher thermal stability due to aromatic conjugation.
- Spectroscopic Data : All compounds are characterized by NMR (¹H/¹³C) and HRMS, with carbonyl signals at δ ~160–170 ppm in ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
